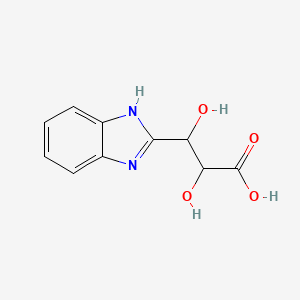

3-(1H-苯并咪唑-2-基)-2,3-二羟基丙酸

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest due to their potential biological activities. In one study, a series of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives were synthesized using Knoevenagel condensation of chromen-2-one derivatives with 2-mercaptobenzimidazole, catalyzed by iodine . This method showcases the versatility of benzimidazole compounds in forming biologically active agents through the introduction of sulfur-containing substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Vibrational spectroscopy and quantum computational studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have provided insights into the optimized geometrical structure, electronic, and vibrational features of these compounds . The study utilized B3LYP/6-311++G(d,p) basis set for theoretical calculations, which were in good agreement with experimental data, indicating the reliability of the computational methods in predicting molecular properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions that are essential for their biological functions. The synthesis process often involves the formation of intermediates that undergo further reactions to yield the final product. For instance, the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid involved thermal heterocyclization and base-promoted cycle opening of an intermediate . These reactions demonstrate the complexity and specificity of chemical transformations in the synthesis of benzimidazole-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The vibrational spectroscopy study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid revealed the compound's fundamental modes and provided a characterization of its vibrational assignments . Additionally, the study of the compound's electronic properties, such as HOMO and LUMO energies, indicated the possibility of charge transfer within the molecule, which is important for its reactivity and potential as a drug candidate.

科学研究应用

-

Antiparasitic and Antioxidant Activity

- Field : Medicinal Chemistry

- Application : Benzimidazolyl-2-hydrazones, a class of compounds related to benzimidazole, have been synthesized with the aim of developing compounds that combine anthelmintic (anti-parasitic) with antioxidant properties .

- Method : The anthelmintic activity on encapsulated T. spiralis was studied in vitro . The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .

- Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .

-

Vibrational Spectroscopy and Molecular Docking Studies

- Field : Computational Chemistry

- Application : Benzimidazole derivatives have been studied using vibrational spectroscopy, quantum computational, and molecular docking methods .

- Method : The optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were provided using the B3LYP/6-311++G (d,p) basis set .

- Results : Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .

-

Potential Anticancer Agents

- Field : Medicinal Chemistry

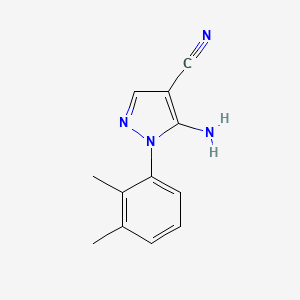

- Application : Organometallic complexes of the general formula [MIICl( 6-p-cymene)(L)]Cl, where M = Ru or Os and L = 3-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines (L1 L3) have been synthesized . These are known as potential cyclin-dependent kinase (Cdk) inhibitors .

- Method : The multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines (L1 L3), which was reported by other researchers, has been modified .

- Results : Structure activity relationships with regard to cytotoxicity and cell cycle effects in human cancer cells, as well as Cdk inhibitory activity, are also reported .

-

Antiparasitic and Antioxidant Activity

- Field : Medicinal Chemistry

- Application : A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized . These compounds combine anthelmintic with antioxidant properties .

- Method : The anthelmintic activity on encapsulated T. spiralis was studied in vitro . The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .

- Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin . Two of the compounds killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .

-

Antitumor Agents

- Field : Medicinal Chemistry

- Application : A set of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated .

- Method : The compounds were synthesized and their antiproliferative activity was evaluated using the MTT assay .

- Results : Some of the compounds exhibited significant antiproliferative activity on four selected tumor cell lines (i.e., HepG2, SK-OV-3, NCI-H460, and BEL-7404), while all these compounds displayed no significant toxicity to normal cells .

-

Antioxidant Activity

- Field : Medicinal Chemistry

- Application : A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized . These compounds combine anthelmintic with antioxidant properties .

- Method : The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .

- Results : The two 2,3- and 3,4-dihydroxy hydrazones were the most effective radical scavengers in all studied systems .

属性

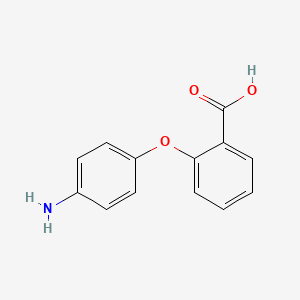

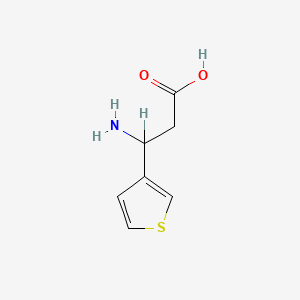

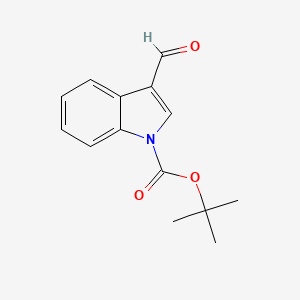

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOWVFMEVIDAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385219 | |

| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

CAS RN |

49671-84-3 | |

| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)

![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)